1-Methylimidazolidin-2-one

Vue d'ensemble

Description

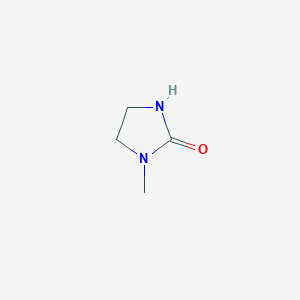

1-Methylimidazolidin-2-one is a cyclic amide with the molecular formula C4H8N2OThis compound is characterized by its unique chemical and biological properties, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methylimidazolidin-2-one can be synthesized through several methods. One common method involves the reaction of 1,2-diamines with carbon dioxide in the presence of a basic promoter such as tetramethylphenylguanidine and a dehydrative activator like diphenylphosphoryl azide . The reaction is typically carried out in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of methylamine with ethylene carbonate. This process involves heating the reactants under pressure to facilitate the formation of the desired product .

Analyse Des Réactions Chimiques

Base-Catalyzed Cyclization of Propargylic Ureas

A 2021 study demonstrated that 1-methylimidazolidin-2-one derivatives can be synthesized via BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)-catalyzed intramolecular hydroamidation of propargylic ureas under mild conditions . Key features:

-

Conditions : 5 mol% BEMP in acetonitrile at room temperature.

-

Yield : Quantitative yields achieved in 1 hour (Table 1).

-

Mechanism : Base deprotonates the urea, triggering cyclization via allenamide intermediates (Figure 2) .

Table 1 : Representative BEMP-Catalyzed Syntheses

| Substrate | Product Structure | Yield (%) | Time (h) |

|---|---|---|---|

| Propargyl urea | This compound | >99 | 1 |

| Allyl urea | 4,5-Disubstituted derivative | 82 | 2 |

Acid-Catalyzed Reactions with Nucleophiles

Trifluoroacetic acid (TFA)-mediated reactions enable regioselective functionalization at the C4 position using aromatic nucleophiles :

-

Conditions : 15 eq. TFA in refluxing toluene.

-

Regioselectivity : 4-substituted products dominate due to lower activation energy in the Curtin–Hammett-controlled pathway (ΔG‡ = 5 kcal/mol for TS3 vs. TS2 ) .

-

Example : Reaction with phenol yields 4-(2-hydroxyphenyl)-1-methylimidazolidin-2-one (85% yield) .

Palladium-Catalyzed Carboamination

Pd(0)-mediated reactions with aryl/alkenyl halides form stereochemically complex derivatives :

-

Conditions : Pd(OAc)₂ (5 mol%), Cs₂CO₃, 100°C.

-

Key Features :

Table 2 : Pd-Catalyzed Coupling Performance

| Substrate | Coupling Partner | Product Type | Yield (%) | dr |

|---|---|---|---|---|

| N-Allylurea | Bromobenzene | 4-Phenyl | 73 | >20:1 |

| Cyclic urea | Alkenyl bromide | Bicyclic | 68 | 1.5:1 |

CO₂ Incorporation Reactions

Imidazolidin-2-ones are synthesized via direct CO₂ fixation into 1,2-diamines under catalytic conditions :

-

Catalysts : Ionic liquids (e.g., [DBUH][OAc]) or tungstate complexes.

-

Conditions : 90 atm CO₂, 120°C, 24 hours.

-

Mechanism : CO₂ inserts into In–N bonds to form carbamates, followed by cyclization .

Base-Mediated Side Reactions

Strong bases like NaOtBu induce hydroamination or oxidative cyclization byproducts :

-

Mitigation : Use Cs₂CO₃ to suppress hydroamination (e.g., substrate 29 yield improves from 45% to 68%) .

Acid-Catalyzed Isocyanate Formation

Under high acid concentrations, intermediates dehydrate to isocyanates (Scheme 4) , which can react further unless stabilized.

Stability and Functional Group Compatibility

-

Thermal Stability : Decomposes above 200°C via retro-urea pathways.

-

Sensitivity : Prone to ring-opening under strong nucleophiles (e.g., Grignard reagents).

Applications De Recherche Scientifique

1-Methylimidazolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis reactions.

Biology: It serves as a stabilizing agent in biochemical assays and reactions.

Medicine: It is explored for its potential therapeutic properties, including its role as a drug delivery agent.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-Methylimidazolidin-2-one involves its interaction with various molecular targets and pathways. It can act as a stabilizing agent in chemical reactions by forming hydrogen bonds with other molecules. In biological systems, it may interact with enzymes and proteins, influencing their activity and stability .

Comparaison Avec Des Composés Similaires

1-Methylimidazole: Another cyclic amide with similar stabilizing properties.

2-Imidazolidinone: A structurally related compound with different reactivity and applications.

Uniqueness: 1-Methylimidazolidin-2-one is unique due to its specific combination of chemical stability, reactivity, and biological compatibility. Its ability to act as both a solvent and stabilizing agent sets it apart from other similar compounds .

Activité Biologique

1-Methylimidazolidin-2-one (also known as 1-methyl-2-imidazolidinone) is a cyclic urea compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

This compound can be synthesized through various methods, including cyclization reactions involving urea derivatives. One notable approach involves the acid-catalyzed reaction of diethoxyethylureas with aromatic nucleophiles, leading to regioselective formation of substituted imidazolidinones . The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Anticancer Properties

Research indicates that certain derivatives of this compound exhibit significant anticancer activity. A study demonstrated that compounds derived from this structure displayed cytotoxic effects against various cancer cell lines, with selectivity indices calculated to evaluate their effectiveness against normal versus cancer cells. For instance, one derivative showed nearly double the cytotoxicity against HuTu 80 cancer cells compared to normal cells (selectivity index = 1.7), indicating a promising therapeutic potential .

Antioxidant Activity

Antioxidant properties have also been attributed to derivatives of this compound. A compound synthesized from thiosemicarbazide and creatinine showed significant free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems . The antioxidant activity was assessed using the DPPH radical scavenging method, where the compound demonstrated a concentration-dependent inhibition of free radicals.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored in several studies. For example, the synthesized compound exhibited antibacterial activity against various bacterial strains, attributed to its ability to penetrate bacterial membranes and interfere with metabolic processes . In vitro tests revealed effectiveness against Candida albicans and Aspergillus niger, with stronger activity noted against C. albicans.

Research Findings and Case Studies

A summary of key studies related to the biological activities of this compound is presented in the table below:

The mechanisms underlying the biological activities of this compound and its derivatives are complex and involve multiple pathways:

- Anticancer Activity : The cytotoxic effects may stem from the ability of these compounds to induce apoptosis in cancer cells while sparing normal cells, possibly through selective targeting of metabolic pathways unique to cancerous tissues .

- Antioxidant Mechanism : The antioxidant activity is primarily attributed to the donation of hydrogen atoms to free radicals, thereby neutralizing their reactivity and preventing cellular damage .

- Antimicrobial Action : The enhanced lipophilicity of certain derivatives allows for better membrane penetration, leading to disruption of cellular functions in microbial pathogens .

Propriétés

IUPAC Name |

1-methylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPZTKBRUCILQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219522 | |

| Record name | 2-Imidazolidinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-32-6 | |

| Record name | 1-Methyl-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazolidinone, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-methylimidazolidin-2-one in gold-catalyzed reactions?

A: this compound acts as a nucleophile in gold-catalyzed amination reactions of allylic alcohols. [] This means that it can attack electron-deficient carbon centers, leading to the formation of new carbon-nitrogen bonds. Specifically, the research highlights its use in reactions catalyzed by a 1:1 mixture of [P(t-Bu)(2)-o-biphenyl]AuCl and AgSbF(6), demonstrating its potential in organic synthesis. []

Q2: What is the regioselectivity observed when using this compound in these gold-catalyzed reactions?

A: When reacting with gamma-unsubstituted or gamma-methyl-substituted allylic alcohols, this compound exhibits high gamma-regioselectivity. [] This means that the nucleophilic attack predominantly occurs at the gamma-carbon of the allylic alcohol, leading to the formation of a specific product isomer.

Q3: Can this compound undergo alkylation reactions? If so, where does the alkylation occur?

A: Yes, this compound can undergo alkylation, and research suggests that this occurs exclusively at the 7-position. [] For instance, studies have shown that methylation of 3-phenyl-5,6-dihydroimidazolo[2,1-b]thiazole, a related compound, leads to the formation of the 7-methylated product. []

Q4: Are there any known degradation pathways for this compound?

A: Research indicates that the free base form of 3-phenyl-5,6-dihydroimidazolo[2,1-b]thiazole, a compound structurally similar to this compound, can undergo solvolysis. [] This degradation pathway leads to a mixture of this compound, 1-methylimidazolidine-2-thione, diphenacyl sulfide, and diphenacyl disulfide. [] This information suggests potential degradation pathways for this compound that warrant further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.